molecular formula C16H21N3O2S B7634998 1-(1-Benzylpyrazol-4-yl)sulfonylazepane

1-(1-Benzylpyrazol-4-yl)sulfonylazepane

Cat. No.: B7634998
M. Wt: 319.4 g/mol
InChI Key: QGURPTPGVCWWLV-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrazol-4-yl)sulfonylazepane is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Sulfonylation: The benzylated pyrazole is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Azepane ring formation: Finally, the azepane ring is formed through a cyclization reaction involving the sulfonylated pyrazole.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-Benzylpyrazol-4-yl)sulfonylazepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpyrazol-4-yl)sulfonylazepane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-Benzylpyrazol-4-yl)sulfonylazepane can be compared with other similar compounds, such as:

    1-Benzyl-1H-pyrazole-4-boronic acid: This compound also contains a pyrazole ring and a benzyl group, but differs in the presence of a boronic acid group instead of a sulfonylazepane moiety.

    4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a similar sulfonyl group but lacks the azepane ring and benzyl group.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are distinct from those of related compounds.

Properties

IUPAC Name

1-(1-benzylpyrazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-22(21,19-10-6-1-2-7-11-19)16-12-17-18(14-16)13-15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGURPTPGVCWWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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